

Spectroscopic and Structural Analysis of 4-Ethoxyphenyl Chloroacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethoxyphenyl chloroacetate*

Cat. No.: *B051365*

[Get Quote](#)

This technical guide provides a detailed overview of the predicted spectroscopic data for **4-Ethoxyphenyl chloroacetate**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

4-Ethoxyphenyl chloroacetate (IUPAC name: (4-Ethoxyphenyl) 2-chloroacetate) is an organic compound with the chemical formula $C_{10}H_{11}ClO_3$ ^[1]. Its structure consists of a 4-ethoxyphenyl group attached to a chloroacetate moiety through an ester linkage.

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Ethoxyphenyl chloroacetate**. These predictions are derived from known data of analogous structures, including 4-ethoxyphenylacetic acid, 4-ethoxyphenol, and various chloroacetate esters.

Table 1: Predicted 1H NMR Spectroscopic Data (Solvent: $CDCl_3$, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.42	Triplet	3H	-OCH ₂ CH ₃
~4.04	Quartet	2H	-OCH ₂ CH ₃
~4.30	Singlet	2H	Cl-CH ₂ -COO-
~6.90	Doublet	2H	Aromatic C-H (ortho to -O)
~7.05	Doublet	2H	Aromatic C-H (meta to -O)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~14.7	-OCH ₂ CH ₃
~41.0	Cl-CH ₂ -COO-
~63.8	-OCH ₂ CH ₃
~115.0	Aromatic C-H (ortho to -O)
~122.5	Aromatic C-H (meta to -O)
~144.0	Aromatic C (ipso to ester)
~157.0	Aromatic C (ipso to ether)
~166.0	-C=O

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2900-3000	Medium	Aliphatic C-H stretch
~1770	Strong	C=O (ester) stretch
~1500, ~1600	Medium	Aromatic C=C stretch
~1240	Strong	Asymmetric C-O-C (ester) stretch
~1180	Strong	Asymmetric C-O-C (ether) stretch
~1040	Medium	Symmetric C-O-C (ether) stretch
~750-800	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
214/216	Moderate	[M] ⁺ (Molecular ion) with ³⁵ Cl/ ³⁷ Cl isotope pattern
138	High	[HOC ₆ H ₄ OCH ₂ CH ₃] ⁺ (loss of chloroacetyl radical)
121	Moderate	[HOC ₆ H ₄ O] ⁺ (loss of ethyl group from fragment at 138)
109	High	[C ₆ H ₄ OCH ₂ CH ₃] ⁺ (loss of CO from fragment at 138)
77/79	Moderate	[ClCH ₂ CO] ⁺ (chloroacetyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **4-Ethoxyphenyl chloroacetate**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts relative to the reference standard.

3.2. Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** Identify the characteristic absorption bands and their corresponding wavenumbers.

3.3. Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Sample Handling

Compound of Interest
(4-Ethoxyphenyl chloroacetate)

Sample Preparation
(Dissolution/Deposition)

Spectroscopic Techniques

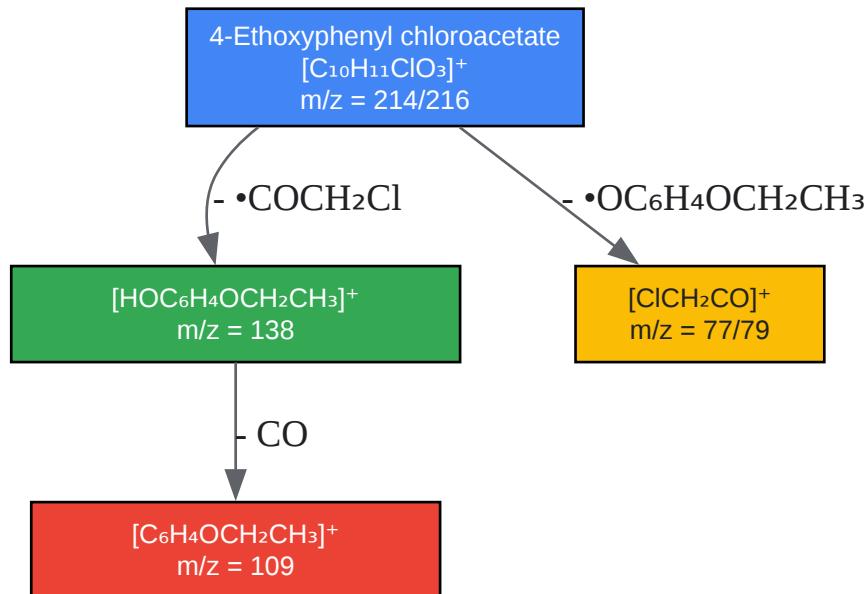
NMR Spectroscopy
(^1H , ^{13}C)

IR Spectroscopy

Mass Spectrometry

Data Processing & Interpretation

Data Processing
(FT, Baseline Correction)


Spectral Analysis
(Peak Assignment)

Structural Elucidation

Final Report

Final_Report

Predicted Fragmentation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 4-Ethoxyphenyl Chloroacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051365#spectroscopic-data-for-4-ethoxyphenyl-chloroacetate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com